Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate

Analytical Chemistry Quality Control Procurement Specifications

Sourcing Boc-Aib-ol? Ensure your synthesis success with ≥98% HPLC purity. This sterically hindered Boc-amino alcohol delivers unique gem-dimethyl constraint essential for KCa3.1 channel inhibitors and metabolic stability in prodrugs. Avoid generic linear analogs—their reduced steric hindrance alters coupling efficiency and stability. Bulk quantities available; verify COA.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 102520-97-8
Cat. No. B028242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
CAS102520-97-8
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)CO
InChIInChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12)
InChIKeySBWYTQQSTIUXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS 102520-97-8) – Procurement and Analytical Reference Guide for Protected Amino Alcohol Research


Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS 102520-97-8), also known as N-Boc-2-amino-2-methyl-1-propanol or Boc-Aib-ol, is a Boc-protected amino alcohol derivative with molecular formula C9H19NO3 and molecular weight 189.25 g/mol [1]. It contains a tert-butyloxycarbonyl (Boc) protecting group on a sterically hindered 2-amino-2-methyl-1-propanol scaffold [2]. The compound is a white crystalline solid with reported melting point ranges of 57–62 °C and commercial purities available from ≥96% to ≥99% (HPLC) . It is widely employed as a protected building block for the introduction of the 2-amino-2-methyl-1-propanol moiety into larger molecular architectures in medicinal chemistry and peptide synthesis .

Why In-Class Analogs or Generic Substitutes Cannot Replace Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate in Specialized Research Protocols


Generic substitution is not advisable because the unique gem-dimethyl substitution pattern at the α-carbon of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate imparts distinct physicochemical and reactivity properties that directly impact downstream experimental outcomes. Unlike linear amino alcohol analogs, the steric hindrance of the two methyl groups reduces nucleophilicity and alters hydrogen-bonding capacity [1], which can critically affect coupling efficiency in peptide synthesis [2] and metabolic stability in drug discovery applications . Furthermore, the Boc group's lability to mild acid (e.g., TFA or aqueous phosphoric acid) is well-defined [3], but the stability of the deprotected 2-amino-2-methyl-1-propanol fragment varies significantly across in-class comparators; substituting an analog with a different branching pattern may lead to unanticipated side reactions or require re-optimization of deprotection protocols [4].

Quantitative Differentiation of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate vs. Closest Analogs – Evidence for Scientific Procurement Decisions


Purity and Melting Point Range Comparison Against Common Commercial Grades of the Same Compound

Commercial batches of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate are available at varying purity levels and melting point ranges. Higher-purity grades (≥99% by HPLC) from vendors such as Chem-Impex exhibit a melting point of 57–62 °C , while standard grades (≥98% GC) from TCI show a melting point of 59.0–63.0 °C . Lower-purity offerings (96%) from some suppliers display melting points as low as 52–59 °C . The tighter melting point range and higher purity correlate with reduced impurities that could interfere with sensitive downstream reactions such as solid-phase peptide synthesis or kinase inhibitor derivatization.

Analytical Chemistry Quality Control Procurement Specifications

Synthesis Yield Comparison: Boc Protection of 2-Amino-2-methyl-1-propanol vs. Alternative Amino Alcohols

The preparation of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate via reaction of 2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine proceeds quantitatively (approx. 100% yield) under mild conditions (room temperature, 2.5 h) . In contrast, Boc protection of less sterically hindered amino alcohols such as ethanolamine often requires lower temperatures and extended reaction times to achieve comparable yields, due to higher nucleophilicity and competing side reactions [1]. The high yield for the target compound is attributed to the reduced nucleophilicity of the sterically hindered amine, which minimizes over-acylation and allows for straightforward workup.

Organic Synthesis Process Chemistry Protecting Group Strategy

Application-Specific Differentiation: Use in KCa3.1 Potassium Channel Inhibitor Synthesis vs. Generic Peptide Building Blocks

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is explicitly claimed as a key intermediate in the preparation of diamine derivatives that act as KCa3.1 (IKCa1/SK4) potassium channel inhibitors , a validated therapeutic target for inflammatory bowel disease, multiple sclerosis, and sickle cell anemia [1]. While structurally related Boc-amino alcohols (e.g., N-Boc-ethanolamine, N-Boc-propanolamine) are commonly used in general peptide synthesis, their utility in KCa3.1 inhibitor programs is not documented. The specific gem-dimethyl substitution of the target compound is essential for the conformational constraint and lipophilicity required to access the KCa3.1 pharmacophore [2].

Medicinal Chemistry Ion Channel Pharmacology Drug Discovery

Storage and Stability Profile: Deliquescence and Recommended Conditions vs. Non-Hygroscopic Analogs

Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is reported to be deliquescent and must be stored under dry, refrigerated conditions (2–8 °C) to prevent moisture absorption . In comparison, non-hygroscopic Boc-protected amino alcohols such as N-Boc-2-amino-1-butanol (CAS 147252-84-4) can be stored at room temperature without special precautions . The deliquescent nature of the target compound necessitates careful handling and storage to maintain potency and avoid decomposition, which is a critical consideration for procurement and long-term inventory planning.

Chemical Stability Storage Requirements Logistics

High-Value Application Scenarios for Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of KCa3.1 Potassium Channel Inhibitors

Utilize this compound as a critical protected intermediate in the synthesis of diamine-based KCa3.1 inhibitors . The gem-dimethyl substitution provides the conformational constraint and lipophilicity necessary for targeting the KCa3.1 channel [1]. Procurement of high-purity material (≥99% HPLC) is recommended to minimize side reactions during multi-step syntheses .

Peptide Synthesis: Building Block for Sterically Hindered α,α-Disubstituted Amino Acids

Employ this compound as a precursor to α,α-disubstituted amino acids (e.g., Boc-Aib-OH) for the synthesis of conformationally constrained peptides . The Boc group allows for orthogonal protection strategies compatible with solid-phase peptide synthesis (SPPS) using mild acid deprotection [2].

Process Chemistry: Scalable Synthesis of Boc-Protected Amino Alcohol Intermediates

Leverage the quantitative yield (>99%) of the Boc protection reaction to produce large quantities of this intermediate economically . The straightforward workup and mild conditions facilitate scale-up for pilot plant or industrial applications.

Bioconjugation and Prodrug Design: Hydroxyl Group Conjugation

Utilize the primary hydroxyl group for conjugation with phosphates, sugars, or other biomolecules to generate prodrugs or targeted delivery systems . The gem-dimethyl group enhances metabolic stability of the resulting conjugates [3].

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